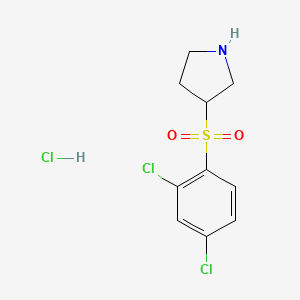
3-(2,4-Dichlorophenyl)sulfonylpyrrolidine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato es un compuesto químico con la fórmula molecular C10H12Cl3NO2S. Es un derivado de la pirrolidina, un heterociclo de cinco miembros que contiene nitrógeno, y se caracteriza por la presencia de un grupo 2,4-diclorofenilo y un grupo sulfonilo unido al anillo de pirrolidina. Este compuesto se utiliza a menudo en investigación y aplicaciones industriales debido a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato típicamente implica la reacción de cloruro de 2,4-diclorobencenosulfonilo con pirrolidina en presencia de una base como la trietilamina. La reacción se lleva a cabo en un disolvente orgánico como diclorometano a bajas temperaturas para controlar la velocidad de reacción y el rendimiento. El producto se purifica luego mediante recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de 3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato puede implicar reactores por lotes a gran escala donde los reactivos se mezclan y se dejan reaccionar en condiciones controladas. El producto se aísla y se purifica luego utilizando técnicas como destilación, cristalización o filtración. Se implementan medidas de control de calidad para garantizar la pureza y la consistencia del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato experimenta diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de aluminio y litio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo sulfonilo es reemplazado por otros nucleófilos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Hidruro de aluminio y litio en éter anhidro.
Sustitución: Nucleófilos como aminas o tioles en presencia de una base.
Productos principales
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos sulfónicos, mientras que la reducción puede producir aminas o alcoholes.
Aplicaciones Científicas De Investigación
3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas más complejas.
Biología: Se emplea en el estudio de la inhibición enzimática y las interacciones proteicas.
Medicina: Se investiga por sus posibles efectos terapéuticos, incluidas las propiedades antiinflamatorias y antimicrobianas.
Industria: Se utiliza en la producción de productos farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de 3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato implica su interacción con objetivos moleculares específicos, como enzimas o receptores. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o alterando la conformación de la enzima. Esta interacción puede interrumpir los procesos celulares normales, lo que lleva al efecto terapéutico o biológico deseado.
Comparación Con Compuestos Similares
Compuestos similares
Pirrolidina-2,5-dionas: Estos compuestos comparten la estructura del anillo de pirrolidina pero difieren en sus grupos funcionales.
Prolinol: Otro derivado de la pirrolidina con diferentes sustituyentes.
Pirrolizinas: Compuestos con una estructura de anillo similar que contiene nitrógeno.
Singularidad
3-(2,4-Diclorofenil)sulfonilpirrolidina; clorhidrato es único debido a la presencia de los grupos 2,4-diclorofenilo y sulfonilo, que confieren propiedades químicas y reactividad específicas. Estos grupos funcionales lo convierten en un compuesto valioso para diversas aplicaciones de investigación e industriales.
Propiedades
IUPAC Name |
3-(2,4-dichlorophenyl)sulfonylpyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2S.ClH/c11-7-1-2-10(9(12)5-7)16(14,15)8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDNCPORJJOWQAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=C(C=C(C=C2)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Benzyl-2-azabicyclo[3.2.2]nonane-1-carbonitrile](/img/structure/B12274689.png)
![6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol](/img/structure/B12274696.png)
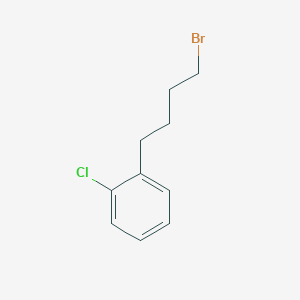
![1-(4-{[6-(1H-pyrrol-1-yl)pyrimidin-4-yl]oxy}phenyl)-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B12274720.png)
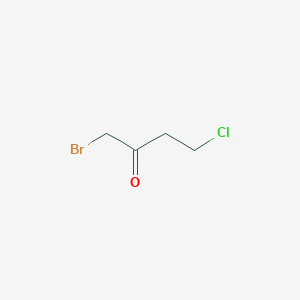

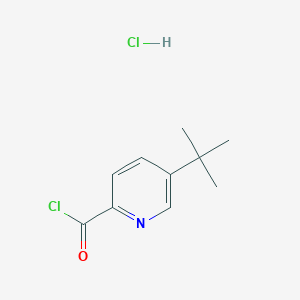

![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-[(naphthalen-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B12274762.png)
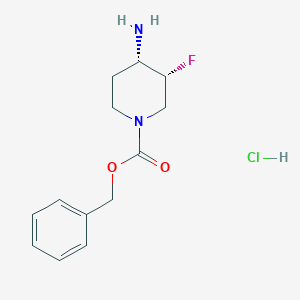

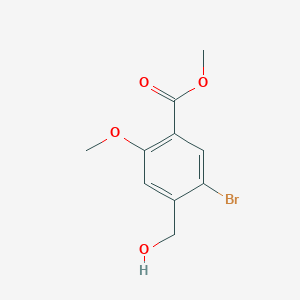
![3-{2-[5-(5-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-oxoethyl}-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B12274775.png)
![7-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbonitrile](/img/structure/B12274781.png)
